Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone
Description
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone (CAS 106807-86-7) is a heterocyclic compound featuring a fully unsaturated isoxazole core substituted with a 4-chlorophenyl group at the 3-position and a phenylsulfonylmethyl moiety at the 5-position. Its molecular formula is C₁₆H₁₂ClNO₃S, with a molecular weight of 333.79 g/mol. Isoxazole derivatives are widely explored for pharmacological (e.g., anticancer, antimicrobial) and agrochemical (e.g., insecticidal) applications due to their structural versatility and electronic properties .
Properties
IUPAC Name |
5-(benzylsulfonylmethyl)-3-(4-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-15-8-6-14(7-9-15)17-10-16(22-19-17)12-23(20,21)11-13-4-2-1-3-5-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUVFEQLEKJORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of hydroxyl groups, oxidation reactions, and olefination via the HEW-Wittig method . The reaction conditions often require specific catalysts and reagents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides, while reduction reactions can produce sulfides.
Scientific Research Applications
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfonate Ester Analogs
- Compound : (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate
- Key Differences :
- Core Structure : Partially saturated isoxazoline ring (vs. fully unsaturated isoxazole in the target sulfone).
- Functional Group : Sulfonate ester (-OSO₂Ph) vs. sulfone (-SO₂Ph).
- Synthesis : One-pot ultrasound-assisted reaction in water, yielding a crystalline product with layered hydrogen-bonded packing (H···O/O···H interactions: 26.7%) .
- Electronic Properties : HOMO-LUMO gap of 4.65 eV (B3LYP/6-311G+(d,p)), suggesting moderate reactivity .
- Implications : The sulfonate ester’s lower oxidation state and isoxazoline ring may reduce metabolic stability compared to the sulfone derivative.
Sulfide Analogs
- Compound : 5-[(Benzylsulfanyl)methyl]-3-(4-chlorophenyl)-1,2-oxazole
- Key Differences: Functional Group: Sulfide (-SPh) vs. sulfone (-SO₂Ph).
- Implications : Lower polarity and bioavailability compared to the sulfone, but may exhibit faster cellular uptake due to increased lipophilicity.
Sulfonamide Analogs
Structural Modifications in Agrochemical and Pharmaceutical Derivatives
Podophyllotoxin Derivatives
- Compound : 4-Aza-2,3-didehydropodophyllotoxin with 3-(4-chlorophenyl)-5-isoxazolyl substituents
- Key Differences :
- Implications : The 3-(4-chlorophenyl)-5-isoxazolyl group may enhance cytotoxicity, but the complex core structure complicates synthesis.
Isoxazole Carboxylic Acids
- Compound : 4-(4-Chlorophenyl)-5-[4-(benzothiazol-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid
- Key Differences :
- Implications : The carboxylic acid moiety increases water solubility, which may improve pharmacokinetics but reduce membrane permeability.
Comparative Data Table
Research Findings and Implications
- In contrast, sulfonate esters (e.g., ) are synthesized via alcohol-sulfonyl chloride reactions under basic conditions.
- Bioactivity Trends: Sulfones and sulfonamides often exhibit enhanced bioactivity compared to sulfides due to stronger electron-withdrawing effects and hydrogen-bonding capacity.
- Stability and Reactivity : The sulfone’s fully conjugated isoxazole ring and electron-deficient sulfone group likely improve oxidative stability compared to dihydroisoxazoline derivatives , making it suitable for long-term applications.
Biological Activity
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that includes:
- Benzyl Group : Enhances lipophilicity and biological interactions.
- Isoxazole Ring : Contributes to the compound's reactivity and potential pharmacological properties.
- Sulfone Functional Group : Imparts additional chemical reactivity, allowing for various nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions involved in inflammatory pathways and cancer progression. The compound's unique structure enables it to bind effectively to these targets, leading to various biological effects, including:
- Antibacterial Activity : Demonstrated effectiveness against several bacterial strains.
- Anti-inflammatory Properties : Potential to reduce inflammation through modulation of inflammatory mediators.
- Anticancer Effects : In vitro studies indicate activity against various cancer cell lines.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
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Antibacterial Studies :
- Research indicates that this compound exhibits significant antibacterial properties, showing effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
-
Anti-inflammatory Effects :
- A study demonstrated that the compound reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. This activity may be linked to its ability to inhibit specific signaling pathways involved in inflammation.
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Anticancer Activity :
- In vitro assays showed that this compound induced apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound's IC50 values were reported in the low micromolar range, indicating potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
